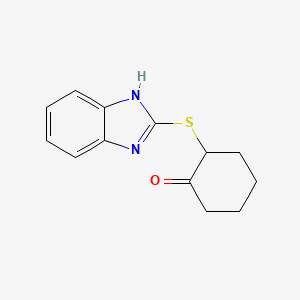![molecular formula C20H20N4O4S B4929566 3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as NPTB, and its chemical formula is C21H22N4O4S. NPTB is a heterocyclic compound that contains an oxadiazole ring, which is an important structural motif in many biologically active molecules.
Mécanisme D'action
The mechanism of action of NPTB is not fully understood, but it is believed to involve the inhibition of protein kinases and the modulation of cellular signaling pathways. NPTB has been shown to inhibit the activity of several protein kinases, including AKT, which is a key regulator of cell survival and proliferation. NPTB may also modulate the activity of other signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
NPTB has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, and to reduce inflammation in animal models of inflammation. NPTB has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
NPTB has several advantages for lab experiments, including its high purity and stability, and its well-characterized chemical and physical properties. However, NPTB also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, NPTB has not been extensively studied in vivo, so its pharmacokinetic and toxicological properties are not well understood.
Orientations Futures
There are several future directions for research on NPTB. One area of interest is the development of NPTB analogs with improved pharmacokinetic and toxicological properties. Another area of interest is the investigation of NPTB as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of NPTB and its potential targets in cancer and inflammation.
Méthodes De Synthèse
The synthesis of NPTB involves the reaction of 2-nitro-5-(1-pyrrolidinyl)thiophenol with 3-chloro-1,2-propanediol in the presence of a base, followed by the reaction with phenyl isocyanate to form the oxadiazole ring. The final product is obtained after purification by column chromatography. The synthesis of NPTB has been optimized to improve yield and purity, and several variations of the reaction conditions have been reported in the literature.
Applications De Recherche Scientifique
NPTB has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-proliferative and anti-inflammatory effects in cancer cells and animal models of inflammation. NPTB has also been investigated as a potential inhibitor of protein kinases, which are important targets for the development of cancer therapeutics.
Propriétés
IUPAC Name |
3-[2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylethoxy]-4-phenyl-1,2,5-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-24(26)17-9-8-16(23-10-4-5-11-23)14-18(17)29-13-12-27-20-19(21-28-22-20)15-6-2-1-3-7-15/h1-3,6-9,14H,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKKIBMQIRTFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCOC3=NON=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)

![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)






![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)

